

An In-depth Technical Guide to 4-tert-butyloctane: Chemical Structure and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Tert-butyloctane**

Cat. No.: **B14535771**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **4-tert-butyloctane**, a branched alkane with the molecular formula C12H26. While not extensively studied, its properties can be reliably predicted and understood based on the principles of organic chemistry. This document outlines its structural characteristics, physical properties, and predicted spectral data. Furthermore, it details generalized experimental protocols for the determination of its key properties and proposes a plausible synthetic route for its preparation. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development requiring information on branched alkanes.

Chemical Structure and Identification

4-tert-butyloctane is a saturated hydrocarbon featuring a central octane backbone with a tert-butyl substituent at the fourth carbon position. This substitution introduces a quaternary carbon atom, significantly influencing the molecule's steric hindrance and physical properties.

Identifier	Value
IUPAC Name	4-tert-butyloctane
Molecular Formula	C12H26
Molecular Weight	170.33 g/mol [1]
Canonical SMILES	CCCCC(CCC)C(C)(C)C
InChI	InChI=1S/C12H26/c1-6-8-10-11(9-7-2)12(3,4)5/h11H,6-10H2,1-5H3 [1]
CAS Number	62184-32-1 [1]

```
digraph "4_tert_butyloctane" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=none, label=""];
edge [color="#202124"];

// Atom nodes
c1 [pos="0,0!", label="C", fontcolor="#202124"];
c2 [pos="1,0.5!", label="C", fontcolor="#202124"];
c3 [pos="2,0!", label="C", fontcolor="#202124"];
c4 [pos="3,0.5!", label="C", fontcolor="#202124"];
c5 [pos="4,0!", label="C", fontcolor="#202124"];
c6 [pos="5,0.5!", label="C", fontcolor="#202124"];
c7 [pos="6,0!", label="C", fontcolor="#202124"];
c8 [pos="7,0.5!", label="C", fontcolor="#202124"];
c9 [pos="3.5,-0.8!", label="C", fontcolor="#202124"];
c10 [pos="2.8,-1.8!", label="C", fontcolor="#202124"];
c11 [pos="4.2,-1.8!", label="C", fontcolor="#202124"];
c12 [pos="4.5,-0.4!", label="C", fontcolor="#202124"];

// Edges for the octane chain
c1 -- c2;
c2 -- c3;
```

```
c3 -- c4;  
c4 -- c5;  
c5 -- c6;  
c6 -- c7;  
c7 -- c8;  
  
// Edges for the tert-butyl group  
c4 -- c9;  
c9 -- c10;  
c9 -- c11;  
c9 -- c12;  
}
```

Chemical structure of **4-tert-butyloctane**.

Physicochemical Properties

The physical properties of **4-tert-butyloctane** are characteristic of a branched alkane of its molecular weight. The presence of the bulky tert-butyl group can influence its boiling point and melting point relative to its linear isomer, dodecane.

Property	Value	Source
Boiling Point	191 °C	ChemicalBook[2]
Melting Point	-50.8 °C (estimate)	ChemicalBook[2]
Density	0.7602 g/cm ³	ChemicalBook[2]
Refractive Index	1.4256	ChemicalBook[2]

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for **4-tert-butyloctane**, this section provides predicted data based on established principles of NMR and mass spectrometry for branched alkanes.

¹H NMR Spectroscopy

The ^1H NMR spectrum of **4-tert-butyloctane** is expected to be complex in the aliphatic region (0.8-1.5 ppm) due to significant signal overlap of the methylene (-CH₂-) and methyl (-CH₃) protons.

- ~0.8-1.0 ppm: Multiple overlapping signals corresponding to the methyl protons of the n-propyl and n-butyl chains, as well as the nine equivalent protons of the tert-butyl group. The tert-butyl protons would likely appear as a sharp singlet.
- ~1.1-1.5 ppm: A complex multiplet region arising from the various methylene groups in the octane backbone.
- ~1.5-1.8 ppm: A multiplet corresponding to the methine proton (-CH-) at the C4 position, which would be expected to be the most downfield signal due to its tertiary nature.

13C NMR Spectroscopy

The ^{13}C NMR spectrum provides a clearer picture of the carbon skeleton. Based on the structure, 10 distinct carbon signals are expected, assuming diastereotopic effects are resolved.

- Quaternary Carbon: One signal for the quaternary carbon of the tert-butyl group.
- Methine Carbon: One signal for the methine carbon at the C4 position.
- Methylene Carbons: Multiple signals for the methylene carbons of the octane chain.
- Methyl Carbons: Signals for the three equivalent methyl carbons of the tert-butyl group and the terminal methyl carbons of the n-propyl and n-butyl chains.

Mass Spectrometry

The electron ionization mass spectrum of **4-tert-butyloctane** is expected to show fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 170 may be weak or absent. Fragmentation will be favored at the branching point.

- Key Fragmentation Pathways:
 - Loss of a methyl group (-CH₃) to give a fragment at m/z 155.
 - Loss of an ethyl group (-C₂H₅) to give a fragment at m/z 141.
 - Loss of a propyl group (-C₃H₇) to give a fragment at m/z 127.

- Loss of a butyl group ($\bullet\text{C4H9}$) to give a fragment at m/z 113.
- Cleavage of the tert-butyl group ($\bullet\text{C}(\text{CH}_3)_3$) to yield a prominent peak at m/z 57, which is often the base peak for compounds containing this moiety.

Experimental Protocols

The following are generalized experimental protocols for the determination of the key physical properties of liquid alkanes like **4-tert-butyloctane**.

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point apparatus or by simple distillation if a larger sample is available. The Thiele tube method is suitable for small sample volumes.

Thiele Tube Method:

- A small amount of the sample (0.5-1 mL) is placed in a small test tube.
- A capillary tube, sealed at one end, is placed open-end down into the test tube.
- The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.
- As the sample is heated, a stream of bubbles will emerge from the capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Pycnometer Method:

- A clean, dry pycnometer of a known volume is weighed.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is weighed.

- The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.

Procedure:

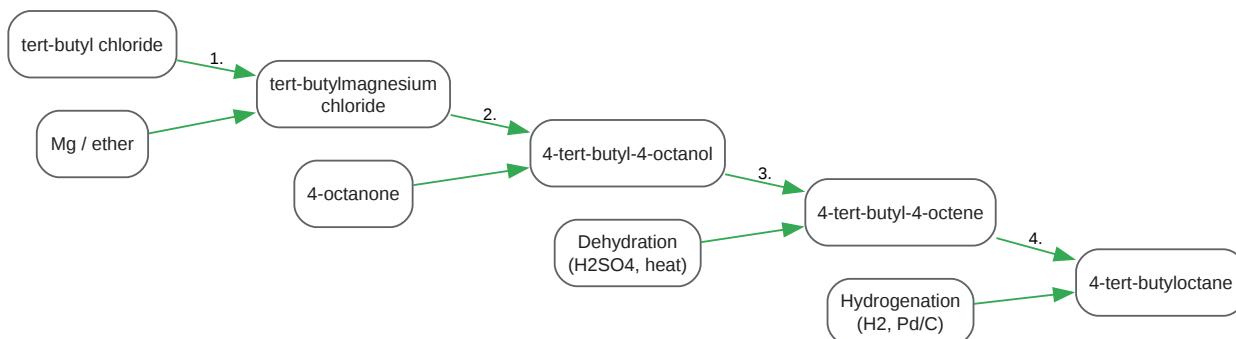
- The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.
- A few drops of the liquid sample are placed on the prism.
- The prism is closed, and the light source is adjusted.
- The borderline between the light and dark fields is brought into focus and aligned with the crosshairs.
- The refractive index is read from the scale. The temperature should be recorded as the refractive index is temperature-dependent.

Synthesis of 4-tert-butyloctane

A plausible and efficient method for the synthesis of **4-tert-butyloctane** is through the coupling of an organometallic reagent with an appropriate alkyl halide. A Grignard reaction followed by reduction, or a Gilman (organocuprate) coupling reaction are suitable approaches.

Proposed Synthetic Route via Grignard Reagent

This two-step synthesis involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then reduced to the alkane.


Step 1: Synthesis of 4-tert-butyl-4-octanol

- Reaction: tert-butylmagnesium chloride reacts with 4-octanone.
- Reagents: Magnesium turnings, tert-butyl chloride, 4-octanone, anhydrous diethyl ether or THF.
- Procedure:

- tert-butylmagnesium chloride is prepared by reacting magnesium turnings with tert-butyl chloride in anhydrous ether.
- A solution of 4-octanone in anhydrous ether is added dropwise to the Grignard reagent at 0 °C.
- The reaction is quenched with a saturated aqueous solution of ammonium chloride.
- The product, 4-tert-butyl-4-octanol, is extracted, dried, and purified.

Step 2: Reduction of 4-tert-butyl-4-octanol

- Reaction: The tertiary alcohol is reduced to the alkane.
- Reagents: 4-tert-butyl-4-octanol, a strong acid (e.g., H₂SO₄) for dehydration to the alkene, followed by catalytic hydrogenation (H₂/Pd/C).

[Click to download full resolution via product page](#)

Proposed synthesis of **4-tert-butyloctane**.

Conclusion

4-tert-butyloctane is a branched alkane whose chemical and physical properties are dictated by its molecular structure. While specific experimental data for this compound is scarce in the literature, its properties and spectral characteristics can be reliably predicted using established chemical principles. The provided experimental protocols offer a framework for the determination of its key physical parameters, and the proposed synthetic route presents a viable method for its preparation in a

laboratory setting. This guide serves as a foundational document for researchers requiring information on this and similar branched alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-tert-Butyloctane | C12H26 | CID 22008502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CASPRE [caspre.ca]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-tert-butyloctane: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14535771#4-tert-butyloctane-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

